2-Chloro-5-(trifluoromethyl)pyridin-4-ol
Overview
Description
2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often employed in the protection of crops from pests . In the pharmaceutical industry, several trifluoromethylpyridine derivatives have been granted market approval .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have a significant impact on various biochemical processes in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have significant biological activities in the agrochemical and pharmaceutical industries .
Action Environment
It is known that the physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-4-ol typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the nitration of a substituted pyridine to form 3-nitropyridine, which is then treated with phosphorus pentachloride (PCl5) to yield 2-chloro-5-nitropyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, utilizing efficient and cost-effective reagents. The use of N-fluoropyridinium salts as precursors has been reported to achieve high yields of substituted fluoropyridines .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom and the electron-withdrawing trifluoromethyl group.
Oxidation and Reduction: The hydroxyl group at the fourth position can undergo oxidation to form corresponding ketones or aldehydes.
Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid (H2SO4) for nitration, phosphorus pentachloride (PCl5) for chlorination, and various fluorinating agents for introducing the trifluoromethyl group .
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine derivatives with various functional groups, and heterocyclic compounds .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyridin-4-ol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(trifluoromethyl)pyridin-4-ol is unique due to the specific positioning of the chlorine, trifluoromethyl, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Overview
2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a pyridine derivative characterized by a chlorine atom at the second position, a trifluoromethyl group at the fifth position, and a hydroxyl group at the fourth position. This compound is notable for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The unique structural features impart significant reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several factors:
- Electron-Withdrawing Properties : The trifluoromethyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding, which can influence solubility and bioavailability, enhancing its pharmacological properties .
Antimicrobial Properties
Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
Emerging studies suggest that this compound may have anticancer properties. In vitro assays have indicated that derivatives of trifluoromethylpyridines can inhibit the proliferation of cancer cell lines, including those associated with breast and lung cancers. This activity is thought to arise from their ability to interfere with specific cellular pathways involved in tumor growth and survival .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been studied in relation to DPP-4 (Dipeptidyl Peptidase IV) inhibition, which is relevant for diabetes treatment. The compound's structural features allow it to bind effectively to the enzyme's active site, thereby inhibiting its activity and contributing to lower blood glucose levels .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : The presence of the hydroxyl group may enhance solubility in biological fluids.
- Distribution : The lipophilicity introduced by the trifluoromethyl group could facilitate membrane permeability.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions, which may affect its bioactivity and elimination from the body .
Study 1: Antimicrobial Efficacy
A study conducted on various trifluoromethylpyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Study 2: Anticancer Screening
In vitro testing on breast cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells in treated groups compared to controls, suggesting a mechanism involving cell cycle arrest and programmed cell death .
Data Summary Table
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEHNPDGUXPCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735276 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-22-8 | |
Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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